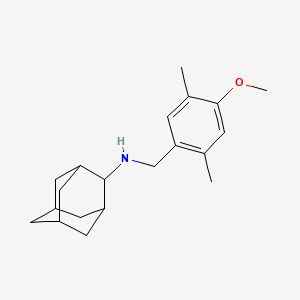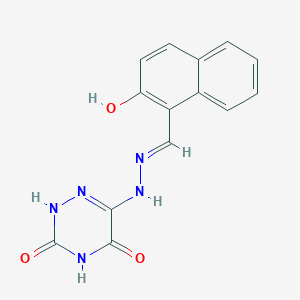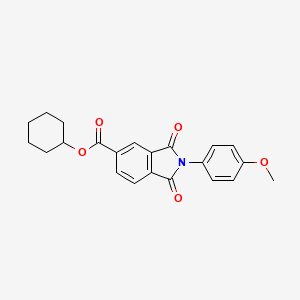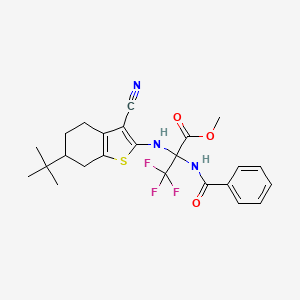
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Adamantyl(4-methoxy-2,5-dimethylbenzyl)amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various neurological disorders. Memantine is a low-affinity, uncompetitive antagonist that blocks the NMDA receptor channel in a voltage-dependent manner.
作用机制
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine acts as an NMDA receptor antagonist by binding to the receptor channel in a voltage-dependent manner. It blocks the receptor channel in a non-competitive manner, which means that it does not compete with the neurotransmitter glutamate for binding to the receptor. This results in a reduction in the excessive activation of the NMDA receptor, which is known to cause neuronal damage and death.
Biochemical and Physiological Effects:
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine has been shown to have several biochemical and physiological effects in various neurological disorders. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. It also improves synaptic plasticity, which is important for learning and memory.
实验室实验的优点和局限性
The advantages of using 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine in lab experiments include its ability to selectively block the NMDA receptor, its low toxicity, and its ability to improve cognitive function in animal models of neurological disorders. However, the limitations include its low potency, which requires high concentrations to achieve therapeutic effects, and its inability to cross the blood-brain barrier efficiently.
未来方向
There are several future directions for the study of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the potential use of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine in combination with other drugs for the treatment of neurological disorders. Additionally, the study of the mechanisms underlying the neuroprotective effects of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine could lead to the development of new therapeutic targets for neurological disorders.
合成方法
The synthesis of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine involves several steps, starting from commercially available 2-aminoadamantane. The first step involves the alkylation of 2-aminoadamantane with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using lithium aluminum hydride to obtain 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine.
科学研究应用
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to have neuroprotective effects, reduce neuronal damage, and improve cognitive function in patients with Alzheimer's disease.
属性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-12-5-19(22-3)13(2)4-18(12)11-21-20-16-7-14-6-15(9-16)10-17(20)8-14/h4-5,14-17,20-21H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPDAWJCQYWOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B6012073.png)
![N-(tert-butyl)-5-chloro-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6012074.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![N-(4-chloro-3-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6012091.png)
![N-benzyl-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6012098.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(6-methyl-2-pyridinyl)ethanamine](/img/structure/B6012102.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6012117.png)
![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)
![1-cyclohexyl-2-(3-ethoxy-4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B6012127.png)